7-bromo-1H-pyrrolo[3,2-b]pyridin-3-amine
Description
7-Bromo-1H-pyrrolo[3,2-b]pyridin-3-amine is a heterocyclic aromatic compound featuring a fused pyrrole-pyridine core with a bromine substituent at the 7-position and an amine group at the 3-position. This scaffold is critical in medicinal chemistry due to its structural similarity to purine bases, enabling interactions with biological targets such as kinases and receptors. The bromine atom enhances electrophilic reactivity, facilitating cross-coupling reactions (e.g., Suzuki-Miyaura), while the amine group allows derivatization via amidation or alkylation . The compound is commercially available (CAS: 1190318-63-8) and serves as a precursor for bioactive molecules, including kinase inhibitors and anticancer agents .
Properties
IUPAC Name |
7-bromo-1H-pyrrolo[3,2-b]pyridin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c8-4-1-2-10-7-5(9)3-11-6(4)7/h1-3,11H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWFYMQKSBWNACM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=CNC2=C1Br)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301275087 | |
| Record name | 7-Bromo-1H-pyrrolo[3,2-b]pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301275087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190318-37-6 | |
| Record name | 7-Bromo-1H-pyrrolo[3,2-b]pyridin-3-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1190318-37-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Bromo-1H-pyrrolo[3,2-b]pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301275087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-1H-pyrrolo[3,2-b]pyridin-3-amine typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the reaction of an appropriate aldehyde with an amine in the presence of an acid catalyst.
Bromination: The bromination of the pyrrole ring is achieved using bromine or a brominating agent such as N-bromosuccinimide.
Cyclization: The cyclization step involves the formation of the pyridine ring, which can be achieved through various cyclization reactions, such as the Pictet-Spengler reaction.
Industrial Production Methods
Industrial production methods for 7-bromo-1H-pyrrolo[3,2-b]pyridin-3-amine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
7-bromo-1H-pyrrolo[3,2-b]pyridin-3-amine undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with various nucleophiles, such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, which may alter the electronic properties of the molecule.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, thiols, and amines. Conditions typically involve the use of a base such as potassium carbonate in a polar solvent.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are used under controlled conditions.
Coupling Reactions: Palladium catalysts are commonly used in coupling reactions, with conditions involving the use of bases like potassium phosphate and solvents like dimethylformamide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Anticancer Activity
One of the prominent applications of 7-bromo-1H-pyrrolo[3,2-b]pyridin-3-amine is its role as an inhibitor of fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. Research indicates that derivatives of pyrrolo[2,3-b]pyridine exhibit potent inhibitory activity against FGFRs, particularly FGFR1, FGFR2, and FGFR3. For instance, a study highlighted that certain derivatives had IC50 values in the nanomolar range against these receptors, demonstrating significant potential for cancer therapy .
Case Study: FGFR Inhibition
- Compound Tested : 4h (a derivative)
- IC50 Values : FGFR1: 7 nM, FGFR2: 9 nM, FGFR3: 25 nM
- Effects : Inhibition of breast cancer cell proliferation and induction of apoptosis.
This suggests that 7-bromo-1H-pyrrolo[3,2-b]pyridin-3-amine and its derivatives could be developed into targeted cancer therapies.
Inhibition of SGK-1 Kinase
Another significant application is in the inhibition of serum/glucocorticoid-regulated kinase 1 (SGK-1), which plays a role in electrolyte balance and cell proliferation in renal diseases. Compounds based on pyrrolo[2,3-b]pyridine have been identified as effective inhibitors of SGK-1 kinase activity. This inhibition is crucial for developing therapies for conditions such as chronic renal disease and cardiovascular issues related to electrolyte imbalance .
Case Study: SGK-1 Inhibition
- Mechanism : Inhibition of SGK-1 leads to reduced sodium retention.
- Potential Applications : Treatment for renal diseases and cardiovascular remodeling.
Pharmacological Properties
The pharmacological properties of 7-bromo-1H-pyrrolo[3,2-b]pyridin-3-amine derivatives are noteworthy. They demonstrate:
- Low Molecular Weight : Facilitates easier drug development.
- Targeted Action : Specificity towards FGFRs and SGK-1 enhances therapeutic efficacy while minimizing side effects.
Structural Insights and Synthesis
The synthesis of 7-bromo-1H-pyrrolo[3,2-b]pyridin-3-amine involves various chemical reactions, including Suzuki coupling methods and bromination processes. The structural modifications can lead to compounds with enhanced biological activity .
| Compound | Structure | Activity |
|---|---|---|
| 4h | Structure | FGFR Inhibitor |
| 5-Bromo | Structure | SGK-1 Inhibitor |
Mechanism of Action
The mechanism of action of 7-bromo-1H-pyrrolo[3,2-b]pyridin-3-amine involves its interaction with specific molecular targets, such as kinases and receptors. The compound binds to the active site of these targets, inhibiting their activity and disrupting downstream signaling pathways. This can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Positional Isomers and Ring Substitution
(a) 5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine (CAS: 507462-51-3)
- Structural Differences : The bromine is at the 5-position, and the pyrrole-pyridine fusion is at [2,3-b] instead of [3,2-b].
- Impact: Altered electronic distribution reduces electrophilicity at the 7-position, affecting cross-coupling efficiency.
- Applications : Used in kinase inhibitor synthesis but with lower reported potency than the 7-bromo analog .
(b) 3-Bromo-1H-pyrrolo[2,3-c]pyridin-7-amine (CAS: 1260382-20-4)
- Structural Differences : Bromine at the 3-position, and the ring system is [2,3-c]-fused.
- Impact : The amine group at the 7-position is sterically hindered, limiting its utility in nucleophilic substitutions. The [2,3-c] fusion increases solubility in polar solvents due to enhanced dipole interactions .
(c) 3-Bromo-7-iodo-1H-pyrrolo[3,2-c]pyridin-4-amine (CAS: 1256825-96-3)
- Structural Differences : Dual halogenation (Br at 3, I at 7) and [3,2-c] fusion.
- Impact: The iodine atom enables radio-labeling for imaging studies. However, steric bulk reduces synthetic versatility compared to mono-halogenated analogs .
Functional Group Variations
(a) 5-Fluoro-1H-pyrazolo[3,4-b]pyridin-3-amine
- Structural Differences : Pyrazole replaces pyrrole, and fluorine substitutes bromine.
- Impact : Fluorine’s electronegativity enhances metabolic stability but reduces halogen-bonding interactions with targets. The pyrazole core increases rigidity, improving selectivity for GSK-3β inhibitors .
(b) 6-Bromo-3-(1-methylpyrazol-4-yl)-5-[(3R)-piperidin-3-yl]pyrazolo[1,5-a]pyrimidin-7-amine (CAS: 891494-63-6)
Challenges and Limitations
- 7-Bromo-1H-pyrrolo[3,2-b]pyridin-3-amine: Limited solubility in aqueous media necessitates formulation with co-solvents (e.g., DMSO) for biological testing .
- Pyrazolo-pyrimidines : Complex synthesis requires multi-step protocols, increasing production costs .
Biological Activity
7-Bromo-1H-pyrrolo[3,2-b]pyridin-3-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs). The FGFR signaling pathway plays a crucial role in various cancers, making compounds that target these receptors valuable in therapeutic contexts. This article delves into the biological activity of 7-bromo-1H-pyrrolo[3,2-b]pyridin-3-amine, highlighting its synthesis, mechanism of action, and therapeutic potential.
The molecular formula of 7-bromo-1H-pyrrolo[3,2-b]pyridin-3-amine is C7H6BrN3, with a molecular weight of approximately 200.05 g/mol. Its structure features a fused pyrrole and pyridine ring system that contributes to its unique reactivity and biological profile.
Synthesis
The synthesis of 7-bromo-1H-pyrrolo[3,2-b]pyridin-3-amine typically involves bromination reactions followed by cyclization processes. These methods are essential for producing high-purity compounds suitable for biological evaluation.
Biological Activity
Research indicates that derivatives of 7-bromo-1H-pyrrolo[3,2-b]pyridin-3-amine exhibit significant inhibitory effects on FGFRs. In particular, studies have shown that certain derivatives can inhibit cell proliferation and induce apoptosis in various cancer cell lines.
FGFR Inhibition
A key study reported the synthesis of several pyrrolo[2,3-b]pyridine derivatives with potent activity against FGFR1, FGFR2, and FGFR3. Among these, a derivative exhibited IC50 values of 7 nM for FGFR1, 9 nM for FGFR2, and 25 nM for FGFR3 in vitro . Such low IC50 values suggest strong inhibitory potential against these receptors.
Table 1: Inhibitory Activity of Pyrrolo Derivatives on FGFRs
| Compound | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) |
|---|---|---|---|
| Compound A | 7 | 9 | 25 |
| Compound B | 1900 | - | - |
| Compound C | - | - | 712 |
Case Studies
- Inhibition of Breast Cancer Cell Lines : One study demonstrated that a specific derivative of the compound inhibited the proliferation of breast cancer cell line 4T1 and induced apoptosis. The compound also significantly reduced migration and invasion capabilities of these cells .
- Mechanistic Insights : The mechanism by which these compounds exert their effects includes down-regulation of matrix metalloproteinase (MMP9) expression while up-regulating tissue inhibitors of metalloproteinases (TIMPs). This modulation is crucial for inhibiting cancer cell invasion .
Additional Biological Activities
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
